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Bicyclo[3.3.1]nonane-2,6-diamine

Cat. No.: B13010815
M. Wt: 154.25 g/mol
InChI Key: ZLASPSJALPMJKK-UHFFFAOYSA-N
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Description

Contextual Significance of Bicyclic Diamines in Contemporary Organic Chemistry

Bicyclic diamines are a class of organic compounds characterized by two fused rings containing two amino groups. Their conformationally restricted nature makes them invaluable tools in various areas of chemistry. acs.org Unlike their flexible acyclic counterparts, the fixed spatial arrangement of the amino groups in bicyclic diamines allows for precise control over stereochemistry in chemical reactions and molecular recognition events. acs.orgmontclair.edu This has led to their widespread use as chiral ligands in asymmetric catalysis, as building blocks for medicinally important molecules, and as components in supramolecular chemistry. acs.orgmontclair.edu The rigid framework of these diamines provides a predictable platform for designing molecules with specific shapes and functionalities, which is crucial for developing selective enzyme inhibitors and receptor ligands. montclair.edu

Evolution and Prominence of the Bicyclo[3.3.1]nonane Scaffold in Academic Research

The bicyclo[3.3.1]nonane framework is a recurring structural motif in over 1,000 natural products, highlighting its biological relevance and inspiring significant research efforts. researchgate.net This scaffold is found in a diverse array of natural products, including alkaloids, terpenes, and polyketides, which exhibit a wide range of biological activities, from neuroprotective to anticancer effects. researchgate.netrsc.org The inherent structural rigidity and unique conformational properties of the bicyclo[3.3.1]nonane system have made it an attractive target for synthetic chemists. rsc.org Research has focused on developing efficient synthetic routes to this scaffold and its derivatives, leading to its application in asymmetric catalysis, as ion receptors, and in the construction of complex molecular architectures like metallocycles and molecular tweezers. rsc.org

Strategic Importance of Bicyclo[3.3.1]nonane-2,6-diamine as a Unique Framework

This compound stands out due to the specific placement of its two amino groups on the bicyclic framework. This arrangement provides a unique geometric and electronic environment, making it a strategically important building block in synthetic chemistry. The diamine's structure can be precisely manipulated to create a variety of derivatives with tailored properties. For instance, the enantiomerically pure forms of this compound have been synthesized, opening avenues for its use in stereoselective synthesis. tandfonline.com The synthesis often starts from the corresponding bicyclo[3.3.1]nonane-2,6-dione, which can be prepared through methods like the condensation of dimethyl malonates and paraformaldehyde. nih.govresearchgate.net The subsequent conversion to the diamine can be achieved through reduction of the corresponding dinitro compound or dioxime. tandfonline.com

The properties of this compound are summarized in the table below:

PropertyValueSource
Molecular Formula C₉H₁₈N₂ cymitquimica.com
Molecular Weight 154.25 g/mol cymitquimica.combldpharm.com
Monoisotopic Mass 154.146999 chemspider.com
CAS Number 861869-40-1 bldpharm.comenaminestore.com

The strategic placement of the amino groups allows for the construction of complex ligands for metal catalysts and the development of novel supramolecular assemblies. Its derivatives have shown promise in various applications, underscoring the strategic importance of this unique chemical framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B13010815 Bicyclo[3.3.1]nonane-2,6-diamine

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

bicyclo[3.3.1]nonane-2,6-diamine

InChI

InChI=1S/C9H18N2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-9H,1-5,10-11H2

InChI Key

ZLASPSJALPMJKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CCC(C1C2)N)N

Origin of Product

United States

Advanced Synthetic Strategies for Bicyclo 3.3.1 Nonane 2,6 Diamine and Its Stereoisomers

Stereoselective and Enantiopure Synthesis of Bicyclo[3.3.1]nonane-2,6-diamine

The controlled synthesis of specific stereoisomers of this compound is crucial for its application in asymmetric synthesis and drug discovery. Various methods have been developed to achieve high levels of stereoselectivity and enantiopurity.

Reductive Methodologies: Dioxime and Dinitro Precursor Conversion

A common and effective strategy for the synthesis of this compound involves the reduction of corresponding dioxime or dinitro precursors. These precursors are typically derived from bicyclo[3.3.1]nonane-2,6-dione.

The reduction of bicyclo[3.3.1]nonane-2,6-dione dioxime can be achieved using various reducing agents. For instance, reduction with sodium in ethanol (B145695) has been reported to yield the diamine. researchgate.net The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Alternatively, dinitro derivatives of the bicyclo[3.3.1]nonane skeleton can serve as precursors. The synthesis of dinitrobicyclo[3.3.1]nonanes has been reported, which can then be reduced to the corresponding diamines. scispace.commdpi.com For example, 2,6-dibromo-2,6-dinitrobicyclo[3.3.1]nonane has been synthesized and can be a potential precursor. dtic.mil

PrecursorReducing Agent/MethodProductReference
Bicyclo[3.3.1]nonane-2,6-dione dioximeSodium in ethanolThis compound researchgate.net
Dinitrobicyclo[3.3.1]nonaneCatalytic HydrogenationThis compound scispace.com

Biocatalytic and Chemoenzymatic Routes from Bicyclo[3.3.1]nonane-2,6-dione

Biocatalysis and chemoenzymatic methods offer green and highly selective alternatives for the synthesis of chiral bicyclo[3.3.1]nonane derivatives. These methods often utilize whole-cell systems or isolated enzymes to perform stereoselective transformations.

The reduction of bicyclo[3.3.1]nonane-2,8-dione using baker's yeast (Saccharomyces cerevisiae) has been shown to produce optically active hydroxyketones with high enantiomeric excess. nih.gov While this specific example leads to a hydroxyketone, similar biocatalytic reductions can be envisioned for the dione (B5365651) precursor to afford chiral diols, which can then be converted to the diamines. Furthermore, vegetables have been screened for the biotransformation of bicyclo[3.3.1]nonane-2,6-diol diacetate, demonstrating the potential of plant-based biocatalysts in accessing enantiomerically enriched intermediates. vu.lt Chemoenzymatic strategies can combine the selectivity of enzymes with the efficiency of chemical reactions to produce complex chiral molecules. ru.nl

Chiral Pool and Auxiliary-Assisted Synthesis

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. escholarship.org While direct synthesis of this compound from a common chiral pool starting material is not extensively documented, the principle can be applied to construct the bicyclic core with defined stereochemistry. For instance, the synthesis of chiral bicyclo[3.3.1]nonane derivatives has been achieved starting from chiral precursors. rsc.org

Chiral auxiliaries can also be employed to control the stereochemistry of reactions leading to the bicyclo[3.3.1]nonane skeleton. These auxiliaries are temporarily incorporated into the molecule to direct a stereoselective transformation and are subsequently removed. For example, chiral ionic liquids derived from a chiral bicyclo[3.3.1]nonane-2,6-dione have been used to mediate asymmetric Michael additions, showcasing the potential of auxiliary-based methods. nih.gov Asymmetric reduction of prochiral ketones using reagents modified with chiral auxiliaries, such as those derived from carbohydrates, has also been demonstrated to be an effective strategy for producing chiral alcohols, which are versatile intermediates. acs.org

Modular Construction of the Bicyclo[3.3.1]nonane Skeleton

Modular construction strategies allow for the flexible and efficient assembly of the bicyclo[3.3.1]nonane core from simpler building blocks. These methods often involve powerful carbon-carbon bond-forming reactions and strategies for incorporating heteroatoms.

Carbon-Carbon Bond Forming Reactions: Michael Addition and Aldol (B89426) Condensation Strategies

Michael additions and aldol condensations are cornerstone reactions in organic synthesis for the formation of carbon-carbon bonds and the construction of cyclic systems. rsc.orgnih.gov These reactions have been extensively used to build the bicyclo[3.3.1]nonane skeleton.

A common approach involves the reaction of a cyclohexanone (B45756) derivative with an α,β-unsaturated carbonyl compound. rsc.orgnih.gov For example, a tandem Michael addition-intramolecular aldol condensation of a diketone with methyl acrolein has been used to construct the bicyclic framework. rsc.orgnih.gov Similarly, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a general route to functionalized bicyclo[3.3.1]nonanes. rsc.org The synthesis of bicyclo[3.3.1]nonane-2,6,9-trione has been achieved through routes involving Michael addition and intermolecular aldol condensation. sioc-journal.cn

Reactant 1Reactant 2Reaction TypeProductReference
Cyclohexane-1,3-dioneAcroleinMichael addition, Aldol condensationBicyclo[3.3.1]nonane-2,6,9-trione sioc-journal.cn
Diketone 115Methyl acroleinMichael addition, Aldol condensationBicyclo[3.3.1]nonenone 117 rsc.orgnih.gov
Cycloalkane-1,3-dionesEnalsMichael-aldol annulation6-Hydroxybicyclo[3.3.1]nonane-2,9-diones rsc.org

Heteroatom Incorporation and Ring Expansion Approaches for Scaffold Modification

The introduction of heteroatoms into the bicyclo[3.3.1]nonane framework can significantly alter its properties and provide handles for further functionalization. Strategies for heteroatom incorporation often involve the use of heterocyclic starting materials or specific reagents.

The synthesis of 2-azabicyclo[3.3.1]nonane derivatives has been achieved through condensation reactions of piperidine-4-ones. researchgate.net The incorporation of sulfur can be accomplished via the transannular addition of sulfur dichloride to 1,5-cyclooctadiene, yielding 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, a versatile intermediate for further substitutions. mdpi.com Cascade reactions, such as the GaCl3-catalyzed Michael addition/ketalization of o-hydroxychalcones with indoline-2-thiones, can lead to the formation of hetero-bridged ring systems like 2-oxa-8-thiabicyclo[3.3.1]nonanes. bohrium.com

Ring expansion strategies can also be employed to modify the bicyclic scaffold. While less common for the direct synthesis of the bicyclo[3.3.1]nonane core, such methods are valuable for creating structural diversity. nih.gov

Stereochemical and Conformational Landscapes of Bicyclo 3.3.1 Nonane 2,6 Diamine

Elucidation of Bicyclo[3.3.1]nonane Conformers

The parent bicyclo[3.3.1]nonane skeleton can theoretically exist in three primary conformations: the twin-chair (or double-chair), the boat-chair, and the twisted twin-boat. rsc.org

Twin-Chair (CC) Conformation: This conformer possesses C2v symmetry and is generally the most stable form for the unsubstituted bicyclo[3.3.1]nonane. rsc.orgpugetsound.edu In this arrangement, both six-membered rings adopt a chair-like geometry. However, this conformation is not without strain, primarily due to the transannular interaction (a repulsive interaction across the rings) between the endo hydrogen atoms at the C3 and C7 positions. researchgate.net The distance between these hydrogens is a critical parameter influencing the stability of this conformer.

Boat-Chair (BC) Conformation: This conformer has Cs symmetry, with one ring in a chair conformation and the other in a boat conformation. rsc.org For the parent hydrocarbon, this form is less stable than the twin-chair. However, the introduction of substituents can alter this energy landscape. For instance, in certain heteroanalogues like 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the boat-chair conformation becomes the preferred one to mitigate steric repulsions. rsc.orgnih.gov

Twisted Twin-Boat (BB) Conformation: Exhibiting C2 symmetry, this conformer is characterized by both rings being in a twisted boat form. rsc.org Due to significant destabilizing steric factors, the twin-boat conformer is generally not considered to exist in detectable amounts for most bicyclo[3.3.1]nonane derivatives. rsc.org

The relative populations of these conformers are dictated by a delicate balance of steric and electronic interactions, which can be significantly perturbed by functionalization, as is the case with the diamine derivative.

Spectroscopic and Diffraction Studies for Conformational Assignment

The precise conformation of bicyclo[3.3.1]nonane derivatives in solid, liquid, and gas phases is determined using a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for conformational analysis. Chemical shifts and coupling constants are highly sensitive to the geometric arrangement of atoms. For example, the ¹³C NMR spectra of solid bicyclo[3.3.1]nonan-9-one have been used to confirm a twin-chair conformation. researchgate.net In the case of bicyclo[3.3.1]nonane-2,6-diamine, the chemical shifts of the protons and carbons adjacent to the amino groups, as well as the proton-proton coupling constants, would provide critical information about the chair or boat nature of the rings and the axial or equatorial orientation of the amine substituents. Dynamic NMR studies can also be employed to determine the energy barriers between different conformers. niscpr.res.in

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy probe the vibrational modes of a molecule, which are unique to its specific conformation. Studies on bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione have demonstrated the utility of these techniques in identifying the most stable conformers by comparing experimental spectra with those predicted from theoretical calculations. researchgate.net For this compound, specific vibrational bands corresponding to N-H stretching, bending, and C-N stretching would be particularly informative.

X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction provides the most definitive conformational evidence. It allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular structure. For example, the crystal structure of 2-chlorobicyclo[3.3.1]nonan-9-one confirmed that the molecule adopts a twin-chair conformation with a distinct flattening of each ring. researchgate.net Similar studies on a crystalline derivative of this compound would be invaluable for conclusively establishing its solid-state conformation.

Quantum Chemical Investigations of Conformational Stability and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable for understanding the conformational preferences and the underlying energetic factors of bicyclo[3.3.1]nonane derivatives. pugetsound.eduacs.org

These computational methods allow for the calculation of the relative energies of different conformers, the energy barriers for interconversion between them, and the optimization of their geometries. For instance, ab initio and DFT calculations on bicyclo[3.3.1]nonan-9-one indicated that the twin-chair and boat-chair conformers have a relatively small energy difference of about 1 kcal/mol, with an inversion barrier of approximately 6 kcal/mol. researchgate.net

Studies on bicyclo[3.3.1]nonane-2,6-dione using ab initio calculations (Hartree-Fock level with a 6-31G** basis set) predicted the twin-chair conformer to be the most stable, with the chair-boat conformer being 3.4 kJ/mol higher in energy. researchgate.net Conversely, for the 2,9-dione isomer, the chair-boat conformer was found to be the most stable. researchgate.net These findings highlight the profound impact of substituent placement on conformational stability. For this compound, theoretical calculations would be crucial to quantify the energetic contributions of hydrogen bonding and lone pair interactions.

Table 1: Calculated Relative Energies of Bicyclo[3.3.1]nonane Derivative Conformers

CompoundMethodMost Stable ConformerRelative Energy of Second Most Stable Conformer (kcal/mol)Second Most Stable Conformer
Bicyclo[3.3.1]nonan-9-oneAb initio/DFTTwin-Chair (CC)~1.0Boat-Chair (BC)
Bicyclo[3.3.1]nonane-2,6-dioneAb initio (HF/6-31G) Twin-Chair (CC)0.81 (3.4 kJ/mol)Chair-Boat (CB)
Bicyclo[3.3.1]nonane-2,9-dioneAb initio (HF/6-31G)Chair-Boat (CBo)0.60 (2.5 kJ/mol)Twin-Chair (CC)
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonaneAb initio/DFTChair-Boat (CB)-Twin-Chair (CC)

Note: Data compiled from various computational studies. pugetsound.eduresearchgate.netresearchgate.net The relative stability can be method-dependent.

Influence of Amine Functionalities on Intramolecular Interactions and Conformational Dynamics

The presence of amine groups at the C2 and C6 positions introduces several key intramolecular interactions that significantly influence the conformational landscape of the bicyclo[3.3.1]nonane system.

Lone Pair Interactions: The nitrogen atoms of the amine groups possess lone pairs of electrons. In a twin-chair conformation, the relative orientation of these lone pairs becomes critical. Repulsion between the lone pairs of two nitrogen atoms in aza-derivatives (like in 3,7-diazabicyclo[3.3.1]nonanes) can destabilize the twin-chair conformation, favoring a boat-chair arrangement where the distance between the nitrogens is increased. pugetsound.edunih.gov A similar, albeit likely weaker, effect could be anticipated between the lone pairs of the 2,6-diamine and endo-hydrogens or the other nitrogen across the ring system.

Hydrogen Bonding: The amine groups can act as both hydrogen bond donors (N-H) and acceptors (via the lone pair). The potential for intramolecular hydrogen bonding between the two amine groups, or between an amine group and another part of the molecule, could stabilize certain conformations. For example, a hydrogen bond between the hydrogen of an axial amine at C2 and the lone pair of the nitrogen at C6 could lock the molecule into a specific conformer, potentially favoring a boat-like arrangement for one of the rings to achieve the optimal geometry for this interaction.

Steric Effects: The orientation of the amine groups (axial vs. equatorial) will have a significant steric impact. Equatorial substitution is generally favored in cyclohexane (B81311) rings to minimize 1,3-diaxial interactions. In the bicyclo[3.3.1]nonane system, the preference for equatorial orientation of the amino groups would compete with the aforementioned electronic interactions, leading to a complex conformational equilibrium. The protonation of the amine groups would further alter this balance, introducing strong electrostatic repulsions between the resulting ammonium (B1175870) cations (-NH3+), which would likely force the molecule into a conformation that maximizes the distance between these charged centers. rsc.org

Bicyclo 3.3.1 Nonane 2,6 Diamine in Asymmetric Catalysis

Chiral Organocatalysts Derived from Bicyclo[3.3.1]nonane-2,6-diamine

The inherent chirality and structural rigidity of this compound make it an excellent starting material for the synthesis of novel organocatalysts. These catalysts have demonstrated significant potential in promoting various asymmetric transformations.

Catalytic Asymmetric Michael Additions and Related Conjugate Additions

Organocatalysts derived from this compound have been successfully employed in asymmetric Michael additions. For instance, a chiral ionic liquid synthesized in three steps from chiral bicyclo[3.3.1]nonane-2,6-dione was utilized as a catalyst in the Michael addition between chalcone (B49325) and diethyl malonate. nih.gov This reaction, conducted at room temperature with potassium carbonate as a base, yielded the (S)-adduct with a 57% enantiomeric excess (ee). nih.gov

Further research has led to the development of tertiary amine-derived ionic liquid-supported squaramides from chiral precursors. nih.gov These catalysts have proven effective in the asymmetric Michael addition of β-dicarbonyl compounds to nitroolefins. nih.gov Operating at ambient temperature in various organic solvents, these catalysts can produce the (R)-configured adduct in high yields and with enantiomeric excesses of up to 96% in organic solvents and 98% in pure water. researchgate.net

The versatility of these catalysts is also evident in their application to the Michael addition of aldehydes to nitroalkenes. Ionically-tagged diphenylprolinol silyl (B83357) ether, another derivative, has shown high efficiency in these reactions, achieving yields of up to 95% and enantioselectivities as high as 95% ee. researchgate.net A key advantage of these ionic liquid-based catalysts is their recyclability; they can often be recovered and reused multiple times without a significant loss of activity or selectivity. researchgate.net

Applications in Stereoselective Carbon-Carbon Bond Formation

Beyond conjugate additions, this compound-derived organocatalysts have been instrumental in other stereoselective carbon-carbon bond-forming reactions. The synthesis of the bicyclo[3.3.1]nonane core itself often involves strategic carbon-carbon bond formations like Michael additions and aldol (B89426) condensations. sioc-journal.cnrsc.orgnih.gov For example, bicyclo[3.3.1]nonane-2,6,9-trione has been synthesized from cyclohexane-1,3-dione via a Michael addition followed by an intermolecular aldol condensation and oxidation. sioc-journal.cn

These fundamental transformations highlight the utility of the bicyclic framework in constructing complex molecular architectures with high stereocontrol. The development of organocatalytic methods for the asymmetric synthesis of the bicyclo[3.3.1]nonane framework itself is an active area of research, with a focus on desymmetrization and cascade reactions. researchgate.net

This compound as Chiral Ligands for Transition Metal Catalysis

The diamine functionality of this compound makes it an excellent candidate for the design of chiral ligands for transition metal catalysis. The rigid backbone of the ligand allows for the creation of a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in catalyzed reactions.

Design Principles for Chelating Ligands and Complexation

The two nitrogen atoms in the this compound scaffold are positioned to form stable chelate rings with transition metals. researchgate.net The rigidity of the bicyclic framework dictates the coordination geometry and the volume of the coordination space, which can lead to strong and selective complexation with metal ions such as Cu(II), Ni(II), Pd(II), and Zn(II). researchgate.net

Derivatives such as 3,7-diazabicyclo[3.3.1]nonanes (bispidines) are particularly effective bidentate ligands. researchgate.net The double-chair conformation of these molecules brings the two nitrogen atoms into close proximity, facilitating the formation of stable chelate complexes. researchgate.net The design of these ligands can be further refined by introducing various substituents on the nitrogen atoms or the bicyclic framework to fine-tune the steric and electronic properties of the resulting metal complex. science.gov

Catalytic Performance in Enantioselective Transformations

Rhodium complexes of C2-symmetric chiral diene ligands based on the bicyclo[3.3.1]nona-2,6-diene framework have demonstrated excellent catalytic activity and high enantioselectivity (up to 96% ee) in the conjugate addition of arylboronic acids to cyclic enones. researchgate.net These reactions proceed under mild conditions with high atom efficiency. researchgate.net

Furthermore, rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines with arylboroxines has been achieved with high enantioselectivity (95-99% ee) using a C2-symmetric diene ligand, (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene. researchgate.net These examples underscore the potential of bicyclo[3.3.1]nonane-based ligands in a variety of enantioselective transformations.

Mechanistic Studies and Transition State Analysis in this compound Catalysis

Understanding the mechanism of catalysis is crucial for the rational design of more efficient and selective catalysts. Mechanistic studies and transition state analysis of reactions catalyzed by this compound derivatives have provided valuable insights into the origins of stereoselectivity.

In organocatalyzed reactions, such as the nitroso aldol reaction, the formation of a hydrogen bond between the catalyst and the substrate is often a key factor in determining enantioselectivity. mdpi.com For example, in the reaction catalyzed by a chiral diamine derived from (R,R)-(+)-1,2-diphenylethylenediamine, quantum calculations revealed that the enantioselectivity is governed by the hydrogen bond between an alkyl substituent on the diamine and the oxygen of the aromatic aldehyde on the ammonium (B1175870) moiety. mdpi.com

Supramolecular Architecture and Molecular Recognition with Bicyclo 3.3.1 Nonane 2,6 Diamine

Design and Construction of Supramolecular Host Systems

The V-shaped topology of the bicyclo[3.3.1]nonane core is ideal for creating cleft-shaped receptors and molecular tweezers. vu.ltnih.gov These molecules possess a concave cavity with appended side walls (pincers) that can bind guest molecules through various non-covalent interactions.

Researchers have developed C₂-symmetric cleft-shaped molecules by fusing the bicyclo[3.3.1]nonane framework with other chemical motifs, such as indole (B1671886) or 4-oxo-5-azaindole units. acs.orgresearchgate.net For instance, a staggered molecular tweezer-like structure was developed containing two bicyclo[3.3.1]nonane units. vu.lt These structures create well-defined cavities capable of molecular recognition. lu.se

The fusion of the bicyclo[3.3.1]nonane scaffold with crown ethers has also been explored. lu.se A notable example is a receptor based on a Tröger's base motif fused with two 18-crown-6 (B118740) moieties, where the bicyclic structure acts as a rigid spacer, positioning the crown ether rings for cooperative binding of guest ions. lu.se

The construction of supramolecular systems from bicyclo[3.3.1]nonane-2,6-diamine often begins with the synthesis of its precursor, bicyclo[3.3.1]nonane-2,6-dione. vu.lt This dione (B5365651) is an accessible starting material that can be produced on a large scale. vu.lt A variety of synthetic strategies are then employed to build more complex architectures.

Condensation Reactions: The dione can undergo condensation reactions with various reagents. For example, a Friedländer condensation between a mono-ketal of the dione and an amino-aldehyde can form aromatic "wall" fragments for molecular tweezers. vu.lt Similarly, condensation with amino-triazolothione or thiobenzimidazole has been used to create fused heterocyclic derivatives. rsc.org

Michael Additions: Tandem Michael additions are a common strategy to form the bicyclic core itself. For example, the reaction of a cyclohexanone (B45756) with an α,β-unsaturated aldehyde can yield a bicyclo[3.3.1]nonane structure. nih.govrsc.org One efficient route to a related trione (B1666649) involves a Michael addition between cyclohexane-1,3-dione and acrylic ethyl ester, followed by an intermolecular C-acylation, achieving a high yield. sioc-journal.cn

Fischer Indolization: A double Fischer indolization of the enantiomerically pure dione with a suitable hydrazine (B178648) derivative has been used to create cleft-shaped molecules incorporating a 2-pyridone motif, designed for self-complementary hydrogen bonding. vu.lt

Self-Assembly of Synthons: The core strategy involves creating pre-programmed synthons that self-assemble into larger structures. C₂-symmetric cavity compounds have been synthesized from the bicyclo[3.3.1]nonane and indole framework, incorporating 2-pyridone hydrogen-bonding motifs. acs.org These synthons are designed to associate end-to-end, forming ordered tubular or helical aggregates through hydrogen bonding. vu.ltacs.org

Synthetic Strategy Starting Materials Product Type Key Features
Friedländer Condensation Bicyclo[3.3.1]nonane-2,6-dione (mono-ketal), Amino-aldehydeMolecular Tweezer FragmentForms aromatic "walls" of the tweezer. vu.lt
Tandem Michael Addition / Aldol (B89426) Condensation Diketones, Methyl acroleinBicyclo[3.3.1]nonenoneForms the core bicyclic structure. nih.gov
Double Fischer Indolization Bicyclo[3.3.1]nonane-2,6-dione, Phenylhydrazine derivativesCleft-Shaped DimerCreates hydrogen-bonding motifs for self-assembly. vu.lt
Synthon Self-Assembly Fused Bicyclo[3.3.1]nonane-indole derivativesHelical/Tubular AggregatesUtilizes hydrogen bonding for programmed aggregation. vu.ltacs.org

Principles of Guest Binding and Molecular Recognition

Molecular recognition with hosts derived from this compound is governed by the principles of complementarity in size, shape, and chemical properties between the host and the guest. lu.se The rigid scaffold minimizes the entropic penalty upon binding by pre-organizing the binding sites in a convergent manner. The primary non-covalent interactions responsible for guest binding in these systems include:

Hydrogen Bonding

Electrostatic and Ion-Dipole Interactions

π-π Stacking Interactions

CH-π Interactions

A key area of study has been the binding of organic ammonium (B1175870) ions within cleft-shaped receptors. lu.sebeilstein-journals.org For example, the binding of differently substituted bisammonium ligands to a Tröger's base-derived receptor was studied to model interactions in biological systems, like a peptide binding to a protein's aromatic cavity. lu.se NMR titration experiments allowed for the quantification of these weak interactions, revealing that the receptor could discriminate based on the guest's substituent. lu.se

Guest Substituent Interaction Type Estimated Free Binding Energy (kcal/mol) Reference
Methyl GroupCH-π-0.40 lu.se
Phenyl Groupπ-π-0.80 lu.se

These studies demonstrate that the well-defined cavity of the bicyclo[3.3.1]nonane-based host provides a structured environment to study and quantify the subtle forces that govern molecular recognition. lu.se The aggregation of synthons into larger structures is also a form of self-recognition, driven by highly specific and directional hydrogen-bonding patterns, such as the 2-pyridone AD-DA motif. acs.org

Role of this compound in Ion Receptors and Chelating Agents

The bicyclo[3.3.1]nonane framework is an excellent platform for constructing selective ion receptors and powerful chelating agents. nih.govrsc.org The diamine functional groups at the 2 and 6 positions provide ideal anchor points for attaching ligating groups, while the rigid bicyclic structure ensures that these groups are held in a pre-organized conformation for effective metal ion coordination.

Receptors based on this scaffold have been shown to bind alkali metal cations. lu.se In one study, a ditopic receptor featuring two crown ether moieties linked by the rigid bicyclic frame was used to study the binding of potassium ions in water. Isothermal Titration Calorimetry (ITC) experiments revealed a counterintuitive result: the binding of the second potassium ion was enthalpically more favorable than the binding of the first, a phenomenon attributed to favorable interactions between the two potassium-bound crown ethers held in proximity by the scaffold. lu.se

While direct studies on this compound as a chelator are specific, its structural analogue, 3,7-diazabicyclo[3.3.1]nonane (bispidine), has been extensively investigated as a chelating agent for various metals. researchgate.netwikipedia.org The bispidine unit can be functionalized to create a large number of ligands. wikipedia.org This serves as a strong precedent for the potential of this compound.

By converting the diamine into a polyaminocarboxylic acid, such as a tetraacetic acid derivative (similar to EDTA), one can create a highly effective multidentate chelating agent. This strategy is used with other rigid bicyclic diamines to create chelators for medical applications, such as linking radioactive metal ions to antibodies for diagnostic imaging or therapy. google.com The rigidity of the bicyclo[3.3.1]nonane backbone would enhance the thermodynamic stability and kinetic inertness of the resulting metal complexes, which is a highly desirable feature for such applications. google.com

Bicyclo 3.3.1 Nonane 2,6 Diamine As a Bioactive Scaffold for Molecular Probes

Occurrence and Significance of the Bicyclo[3.3.1]nonane Scaffold in Natural Products and Analogs

The bicyclo[3.3.1]nonane core is a recurring structural motif in a vast array of over 1,000 biologically active natural products. nih.gov Its prevalence across different classes of natural products underscores its evolutionary selection as a stable and versatile framework for biological function. researchgate.net Organisms ranging from plants to microbes utilize diverse biosynthetic pathways to construct this carbocyclic ring system. nih.gov

This scaffold is found in:

Alkaloids: A prominent example is huperzine A, a neuroprotective alkaloid investigated for its potential in managing neurodegenerative diseases. nih.gov

Terpenes and Meroterpenes: The sesquiterpene upial and the large family of polycyclic polyprenylated acylphloroglucinols (PPAPs), such as garsubellin A, feature this core structure. nih.govresearchgate.net Meroterpenes, which are of mixed polyketide and terpenoid origin, are a particularly rich source of these compounds. nih.gov

Polyketides: The antimalarial agent rugulosone contains the bicyclo[3.3.1]nonane system. nih.gov

Limonoids: The cytotoxic compound mexicanolide (B239390) also incorporates this scaffold. nih.gov

The significance of this scaffold is highlighted by the broad range of biological activities exhibited by the natural products containing it, including anticancer, antimalarial, anti-inflammatory, and neuroprotective properties. nih.govrsc.org The rigid conformation of the bicyclo[3.3.1]nonane unit is crucial for its function, allowing it to serve as a precursor for more complex synthetic targets and as a key component in compounds designed for molecular recognition, such as ion receptors and molecular tweezers. rsc.orgnih.gov

Natural Product ClassExample(s)Biological Relevance
Alkaloids Huperzine ANeuroprotective
Terpenes/Meroterpenes Upial, Garsubellin A, NemorosoneCytotoxic, Enhancer of choline (B1196258) acetyltransferase
Polyketides RugulosoneAntimalarial
Limonoids MexicanolideCytotoxic

Design and Synthesis of Molecular Probes Based on the Diamine Scaffold

The bicyclo[3.3.1]nonane-2,6-diamine scaffold serves as an excellent starting point for creating molecular probes due to its rigid structure and the presence of two amine groups that can be readily functionalized. The synthesis of this diamine often begins with the corresponding bicyclo[3.3.1]nonane-2,6-dione, a precursor that can be synthesized through methods like the condensation of cyclohexane-1,3-dione with acrolein or dimethyl malonate with paraformaldehyde. sioc-journal.cnresearchgate.net From the diketone, the diamine can be formed via reductive amination or reduction of the corresponding dioxime. This process can yield different stereoisomers, such as the endo,endo- and endo,exo- diamines, whose distinct spatial orientations can be exploited in probe design. researchgate.net

The diamine's rigid framework ensures that the appended functional groups are held in a well-defined three-dimensional orientation. This is critical for designing probes with high specificity for their biological targets, as it minimizes conformational ambiguity and allows for precise mimicry of binding epitopes.

Investigation of Scaffold-Target Interactions in Biological Systems

The rigid nature of the bicyclo[3.3.1]nonane scaffold is instrumental in studying molecular recognition and scaffold-target interactions. By orienting substituents in a fixed spatial arrangement, it allows researchers to probe the geometric and electronic requirements of biological binding sites with high precision.

A closely related scaffold, 3,7-diazabicyclo[3.3.1]nonane (also known as bispidine), provides a clear example of how these frameworks interact with biological targets. Derivatives of bispidine have been shown to be potent and selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Studies on these compounds reveal that the scaffold itself positions appended chemical groups, such as those acting as hydrogen bond acceptors, in an optimal orientation to interact with specific amino acid residues within the receptor's binding pocket. nih.gov This precise positioning is key to achieving high affinity and subtype selectivity. nih.gov Furthermore, the use of bicyclo[3.3.1]nonane scaffolds in synthetic receptors has been employed to investigate and quantify non-covalent interactions like CH-π and π-π stacking, which are fundamental to substrate-enzyme binding and other molecular recognition events in nature. lu.se

Modulation of Cellular Pathways through Scaffold-Based Compounds

Compounds built upon the bicyclo[3.3.1]nonane scaffold have been shown to modulate critical cellular pathways, demonstrating their potential as tools for chemical biology and as leads for therapeutic development.

One significant finding is the ability of certain chiral sp³-rich bicyclo[3.3.1]nonane derivatives to inhibit the transcriptional activity of hypoxia-inducible factor-1 (HIF-1). nih.gov HIF-1 is a key transcription factor in the cellular response to low oxygen and is a major target in cancer therapy. Synthesized bicyclo[3.3.1]nonane compounds were found to inhibit HIF-1 activity in the micromolar range, with some derivatives also inhibiting the accumulation of the HIF-1α protein subunit under hypoxic conditions. nih.gov

In another example, derivatives of the related 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) scaffold have been developed as modulators of polyamine metabolism. mdpi.com Polyamine catabolism is often dysregulated in cancer cells, and its activation can produce cytotoxic byproducts that induce apoptosis. Certain bispidinone derivatives were found to activate this pathway, leading to a potent and selective decrease in the viability of cancer cells (such as HepG2) over normal cells. mdpi.com

Scaffold DerivativeCellular Pathway ModulatedBiological Effect
Chiral bicyclo[3.3.1]nonanesHIF-1 Transcriptional PathwayInhibition of HIF-1α accumulation and transcriptional activity
3,7-Diazabicyclo[3.3.1]nonan-9-onesPolyamine CatabolismInduction of apoptosis in cancer cells

Enzyme Inhibitors and Receptor Modulators: A Structural Perspective

From a structural standpoint, the bicyclo[3.3.1]nonane scaffold is a powerful platform for developing both enzyme inhibitors and receptor modulators. The classic molecule Tröger's base, which contains this rigid core, is known to act as a DNA intercalator and an enzyme inhibitor, demonstrating the scaffold's ability to position functional groups for interaction with biological macromolecules. rsc.orgnih.gov

More recent studies on the 3,7-diazabicyclo[3.3.1]nonane scaffold have provided detailed insights into its structure-activity relationship as a modulator of nicotinic acetylcholine receptors (nAChRs). nih.gov Research has shown that the nature of the substituents attached to the scaffold has a profound impact on its pharmacological profile:

Small alkyl substituents on a carboxamide-modified scaffold tend to produce compounds that are strong agonists at α4β2* nAChRs. nih.gov

Aryl substituents , in contrast, shift the activity profile towards partial agonism or even antagonism. nih.gov

This demonstrates that the rigid scaffold acts as a template, while the nature of the appended functional groups fine-tunes the interaction with the receptor, determining the specific functional response. This principle of a fixed core with variable peripheral groups is central to the design of selective enzyme inhibitors and receptor modulators based on the bicyclo[3.3.1]nonane framework.

Integration of Bicyclo 3.3.1 Nonane 2,6 Diamine in Advanced Materials Science

Application in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Bicyclic diamines, in general, are of interest as ligands because their conformational restriction can influence the resulting framework's topology, porosity, and stereoelectronic properties. researchgate.net

However, a detailed search of scientific databases and chemical literature yields no specific examples of coordination polymers or MOFs that have been successfully synthesized using Bicyclo[3.3.1]nonane-2,6-diamine as the primary organic linker. While the foundational concepts of MOF and coordination polymer synthesis are well-established, and studies frequently employ various aromatic and aliphatic diamines, the application of this particular bicyclic diamine has not been reported. rsc.org Research on the broader bicyclo[3.3.1]nonane framework has primarily focused on the utility of its dione (B5365651) precursor, Bicyclo[3.3.1]nonane-2,6-dione, in supramolecular chemistry rather than the coordination chemistry of the diamine derivative. lu.se

Future Prospects and Emerging Research Directions

Development of Novel and Efficient Synthetic Pathways for Bicyclo[3.3.1]nonane-2,6-diamine

A key precursor for the synthesis of the target diamine is bicyclo[3.3.1]nonane-2,6-dione. nist.gov One established route to this dione (B5365651) involves the condensation of dimethyl malonate with paraformaldehyde, followed by hydrolysis and decarboxylation. researchgate.netresearchgate.net Another approach utilizes a Michael addition between cyclohexane-1,3-dione and acrolein, followed by an intramolecular Aldol (B89426) condensation and oxidation, affording the dione in a 43% total yield. sioc-journal.cn A more efficient, one-pot process starting from cyclohexane-1,3-dione and acrylic ethyl ester via Michael addition and intermolecular C-acylation has been reported to achieve an 83% yield. sioc-journal.cn

The direct conversion of the resulting bicyclo[3.3.1]nonane-2,6-dione to this compound can be achieved through reductive amination. Future research is focused on developing more direct and atom-economical pathways. For instance, the synthesis of related diamines, such as the endo,endo- and endo,exo- isomers, highlights the progress in controlling the stereochemistry of the amine groups, which is crucial for their application in areas like asymmetric catalysis. researchgate.net Additionally, methods for the amination of related bicyclic structures, such as the synthesis of diamino selenabicyclo[3.3.1]nonane derivatives, could inspire novel routes. mdpi.com

Table 1: Comparison of Synthetic Routes to Bicyclo[3.3.1]nonane-2,6-dione

Starting Materials Key Reactions Reported Overall Yield Reference
Cyclohexane-1,3-dione, Acrolein Michael addition, Aldol condensation, Oxidation 43% sioc-journal.cn
Cyclohexane-1,3-dione, Acrylic ethyl ester One-pot Michael addition, Intermolecular C-acylation 83% sioc-journal.cn
Dimethyl malonates, Paraformaldehyde Condensation, Hydrolysis, Decarboxylation Not specified researchgate.netresearchgate.net

Advanced Computational and Machine Learning Approaches for Design and Prediction

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of functional molecules. For this compound, these approaches offer the potential to predict its properties, design novel derivatives with enhanced functionalities, and guide synthetic efforts.

Ab initio calculations have been employed to study the conformational stability of related structures like bicyclo[3.3.1]nonane-2,6-dione, revealing the existence of multiple conformers. researchgate.net Such computational studies are foundational for understanding the structural dynamics of the diamine and its derivatives.

The future in this area lies in the application of machine learning (ML) and data-driven combinatorial design. acs.org ML models can be trained on existing data to predict the catalytic activity, binding affinity, or material properties of new diamine derivatives. This predictive power allows for the virtual screening of large libraries of compounds, identifying the most promising candidates for synthesis and testing. acs.org For example, combinatorial strategies are already being used to design highly energetic materials and privileged structures for drug discovery, a methodology that can be adapted for the bicyclo[3.3.1]nonane scaffold. acs.orgacs.org The integration of ML with automated synthesis platforms could further accelerate the development cycle of new functional molecules based on this diamine. researchgate.net

Expanding the Scope of Asymmetric Catalysis and Supramolecular Applications

The C2-symmetric nature of certain isomers of this compound makes it a highly attractive scaffold for applications in asymmetric catalysis and supramolecular chemistry.

In asymmetric catalysis , chiral derivatives of the bicyclo[3.3.1]nonane framework have already demonstrated their potential. For instance, a chiral ionic liquid derived from bicyclo[3.3.1]nonane-2,6-dione has been successfully used as an organocatalyst in asymmetric Michael additions, achieving high yields and enantioselectivity. nih.gov The diamine itself can serve as a chiral ligand for transition metals or as a precursor to other organocatalysts. The development of synthetic routes to enantiomerically pure diamines is a critical step toward realizing this potential. researchgate.net

In supramolecular chemistry , the rigid, cleft-shaped structure of the bicyclo[3.3.1]nonane core is ideal for creating molecular receptors, tweezers, and self-assembling systems. researchgate.netnih.govrsc.org The diamine functional groups provide sites for hydrogen bonding, enabling the construction of programmed molecular synthons. These synthons can be designed to associate into larger, well-defined structures like tubular assemblies through end-to-end hydrogen bonding. vu.lt The heteroanalogue, 1,5-diazabicyclo[3.3.1]nonane, has been used as a scaffold in synthetic receptors for host-guest systems, demonstrating the versatility of this bicyclic framework. lu.selu.se Future research will likely focus on utilizing the specific stereochemistry of the 2,6-diamine to create more complex and functional supramolecular architectures.

Table 2: Emerging Applications of the Bicyclo[3.3.1]nonane Scaffold

Application Area Key Feature of Scaffold Example/Potential Use References
Asymmetric Catalysis Chiral C2-Symmetry Chiral ligands, Organocatalysts for Michael additions researchgate.netnih.govnih.gov
Supramolecular Chemistry Rigid, Cleft-Shape Molecular receptors, Hydrogen-bonded tubular structures vu.ltlu.selu.se
Materials Science Ion-binding, Structural Rigidity Ion receptors, Components of functional polymers nih.govrsc.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural and functional attributes of this compound position it at the nexus of organic chemistry and materials science. The intersection of these fields is expected to yield novel materials with tailored properties.

The diamine can be incorporated as a monomer into polymers such as polyamides or polyimides. Its rigid, non-planar structure would disrupt chain packing, potentially leading to materials with increased solubility, enhanced thermal stability, and high glass transition temperatures. The well-defined stereochemistry offers a route to creating chiral polymers with applications in enantioselective separations or as chiroptical materials.

Furthermore, the ability of the bicyclo[3.3.1]nonane framework to act as an ion receptor or form molecular tweezers can be translated into the design of functional materials. nih.govrsc.org Polymers or surfaces functionalized with the diamine could be developed as chemical sensors, selective ion-extraction agents, or components in molecular electronic devices. The synthesis of derivatives, such as steroid-conjugates or selenabicyclo[3.3.1]nonanes, further expands the potential for creating new bioactive or functional materials. mdpi.comresearchgate.netichem.md This interdisciplinary approach, combining synthetic organic chemistry with polymer and materials science, is crucial for unlocking the full potential of this compound in next-generation technologies.

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